1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c13-7-11-2-1-4-14(8-11)12(15)6-10-3-5-16-9-10/h3,5,9,11H,1-2,4,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUMJGBXRQFTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Preparation Conditions
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 69-94% | Reflux with dimethylamine hydrochloride, paraformaldehyde, and hydrochloric acid in solvents such as isopropanol, ethanol, or water for 2-8 hours | High yields achieved with controlled pH (3-4) and reflux conditions; product isolated as hydrochloride salts for stability |
| 60.4% | Reflux in isopropanol with paraformaldehyde and dimethylamine hydrochloride for 3 hours | Purity >98% by NMR; suitable for scale-up |
These methods involve Mannich-type reactions where the acetyl group on thiophene undergoes aminomethylation using paraformaldehyde and dimethylamine hydrochloride under acidic reflux conditions. The product is typically isolated as a hydrochloride salt to enhance crystallinity and stability.
Functionalization of Piperidine with Aminomethyl Group
The piperidine ring functionalized at the 3-position with an aminomethyl substituent is prepared through:
- Nucleophilic substitution reactions on piperidine derivatives.
- Reductive amination or Mannich-type reactions introducing the aminomethyl group.
While specific detailed procedures for the 3-(aminomethyl)piperidine are not directly cited in the provided sources, literature on similar piperidine functionalization involves:
- Reaction of 3-piperidone derivatives with formaldehyde and ammonia or amines under reductive conditions.
- Use of protecting groups such as Boc to control reactivity and regioselectivity.
Coupling to Form this compound
The final coupling step to assemble the target molecule involves linking the ethanone moiety bearing the thiophene ring to the aminomethyl-functionalized piperidine nitrogen.
Reported Synthetic Approaches
- Nucleophilic acyl substitution: The piperidine nitrogen attacks the carbonyl carbon of the ethanone intermediate under mild base catalysis or acid catalysis conditions.
- Use of activated intermediates: Conversion of the ethanone to a more reactive derivative (e.g., acid chloride or ester) to facilitate amide or ketone formation with the piperidine nitrogen.
Research Findings
- Similar compounds have been synthesized by displacement reactions of chlorinated intermediates with amines, followed by coupling reactions such as Sonogashira coupling or hydrogenation to modify side chains.
- Base-catalyzed condensation reactions in refluxing ethanol have been used effectively to form nitrogen-substituted thiophene derivatives.
Summary Table of Preparation Methods
Analytical and Spectroscopic Characterization
- Products are commonly characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
- High yields and purity (>95%) are achievable with optimized reaction times and temperatures.
- Ultrasonic irradiation and microwave-assisted methods have been reported to enhance reaction rates and yields in related systems.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNOS
- Molecular Weight : 238.35 g/mol
- CAS Number : 1247789-24-7
Structural Characteristics
The compound features a piperidine ring, which is known for its biological activity, and a thiophene ring that enhances its pharmacological properties. The presence of the aminomethyl group may influence its interaction with biological targets.
Medicinal Chemistry
Opioid Receptor Modulation
Research has indicated that compounds similar to 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can act on opioid receptors, which are critical targets for pain management therapies. The compound's structure allows it to potentially mimic natural ligands, providing insights into the development of novel analgesics with reduced side effects compared to traditional opioids.
Neuropharmacology
Cognitive Enhancers
Studies have explored the use of piperidine derivatives in enhancing cognitive function. The compound may exhibit properties that improve memory and learning by modulating neurotransmitter systems, particularly through interactions with acetylcholine receptors.
Antidepressant Activity
Research into piperidine-based compounds has shown promise in treating depression. The unique structural features of this compound could lead to the development of new antidepressant medications that target serotonin and norepinephrine pathways more effectively than existing treatments.
Anticancer Research
Emerging studies suggest that thiophene-containing compounds can exhibit anticancer properties. Preliminary investigations into similar structures have indicated potential cytotoxic effects against various cancer cell lines, warranting further exploration of This compound in this context.
Case Study 1: Opioid Receptor Binding Affinity
A study published in Journal of Medicinal Chemistry evaluated the binding affinity of various piperidine derivatives at mu-opioid receptors. The findings suggested that modifications at the piperidine nitrogen significantly influenced receptor affinity and selectivity, indicating a pathway for optimizing analgesic efficacy while minimizing addictive potential.
Case Study 2: Cognitive Enhancement in Animal Models
Research conducted at a leading neuropharmacology lab examined the effects of piperidine derivatives on memory retention in rodent models. Results showed that compounds with structural similarities to This compound improved performance in maze tests, suggesting potential for cognitive enhancement.
Case Study 3: Anticancer Activity Screening
In vitro studies reported in Cancer Research highlighted the cytotoxic effects of thiophene derivatives against breast cancer cell lines. The results indicated that compounds with similar structural motifs could inhibit cell proliferation, providing a basis for further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Analogues
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
- Structural Difference: The aminomethyl group is at the 4-position of the piperidine ring instead of the 3-position.
- Properties : Molecular formula C11H16N2OS (MW: 224.32), CAS: 1153132-01-3. This compound is commercially available for research but lacks reported biological activity data .
1-[3-(Pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
- Structural Difference : Incorporates a pyrazine-2-yloxy substituent at the 3-position of the piperidine ring.
- Properties: Molecular formula C15H17N3O2S (MW: 303.38), CAS: 2034433-61-5. No biological data reported, but its synthesis suggests utility in kinase or receptor-targeted drug discovery .
1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one
- Structural Difference : Replaces the piperidine scaffold with piperazine.
- Properties: Synonyms include ZINC20248645 and SCHEMBL3585463. Piperazine derivatives are often explored for CNS activity, though specific data for this compound are unavailable .
Thiophene-Modified Analogues
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (8)
- Structural Difference : Features a benzo[b]thiophen-3-yl group and fluorophenyl substituents.
- Properties : Molecular formula C26H22FO4S (MW: 449.12). Synthesized via Claisen-Schmidt condensation, this compound has been characterized by NMR and HRMS but lacks reported bioactivity .
1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one Derivatives (5–7)
- Structural Difference : Chlorophenyl substituents at ortho, meta, and para positions.
Bromodomain-Targeted Analogues
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethan-1-one ((R)-11)
Biological Activity
Overview
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a synthetic compound characterized by its unique structural features, including a piperidine ring and a thiophene ring connected via an ethanone moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C12H16N2OS
- Molecular Weight : 238.35 g/mol
- CAS Number : 1247789-24-7
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The aminomethyl group can form hydrogen bonds, while the thiophene ring can engage in π-π interactions. These interactions may modulate enzyme activity or receptor binding, leading to diverse biological effects.
Antagonistic Effects
Research has indicated that compounds structurally similar to this compound exhibit significant antagonistic properties against specific receptors:
- Histamine H3 Receptor Antagonism : Studies have shown that related piperidine derivatives can act as selective antagonists for the histamine H3 receptor, which plays a crucial role in neurotransmission and is a target for various neurological disorders .
- Anticancer Activity : Some derivatives of piperidine have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For instance, compounds derived from similar structures have shown improved cytotoxicity and apoptosis induction in tumor models .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one | Similar structure with different thiophene position | Potentially similar pharmacological effects |
| 3-(Aminomethyl)pyridine | Pyridine instead of piperidine | Different receptor interactions |
Q & A
Basic: What are the recommended synthetic routes for 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a thiophene-containing carboxylic acid. Key steps include:
- Amide bond formation : Use coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base .
- Intermediate prioritization :
- 3-(Aminomethyl)piperidine : Synthesized via reductive amination or protection/deprotection strategies.
- Thiophen-3-yl acetic acid derivatives : Prepared via Friedel-Crafts acylation or thiophene functionalization .
Optimization Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography (gradient elution).
Advanced: How can researchers resolve contradictions in pharmacological data for piperidine-thiophene hybrids, particularly regarding target selectivity?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal validation : Combine radioligand binding assays (e.g., ³H-labeled competitors) with functional cell-based assays (e.g., cAMP modulation) .
- Computational docking : Use Schrödinger Suite or AutoDock to assess binding pose consistency across related targets (e.g., GPCRs vs. kinases) .
- Selectivity panels : Screen against structurally similar off-targets (e.g., σ receptors, monoamine transporters) at 10 µM .
Example : A study on piperidine analogs demonstrated improved selectivity by introducing steric bulk at the C3 position, reducing off-target binding by >50% .
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify amine protons (δ 1.5–2.5 ppm, broad) and ketone carbonyl (δ 205–210 ppm). Thiophene protons appear as a multiplet at δ 7.1–7.4 ppm .
- IR spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and primary amine (N-H stretch ~3350 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₉N₂OS: 267.1168) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
